The synthesis of enisamium involves multiple steps, typically starting from isonicotinic acid derivatives. The compound can be produced through a series of chemical reactions that include hydroxylation processes to yield its active metabolite, VR17-04. This metabolite exhibits enhanced antiviral activity compared to enisamium itself .
Technical Details:
Enisamium's molecular structure features an isonicotinic acid core, which is essential for its biological activity. The compound can be represented as follows:
The structure includes key functional groups that facilitate binding to viral RNA polymerases, particularly the catalytic sites of the enzymes involved in RNA synthesis .
Data:
Enisamium undergoes metabolic conversion in the human body to produce VR17-04, which is a more potent inhibitor of viral RNA polymerases. The primary reaction involves hydroxylation facilitated by cytochrome P450 enzymes, enhancing its antiviral efficacy against influenza and SARS-CoV-2 .
Technical Details:
The mechanism of action of enisamium involves competitive inhibition of viral RNA polymerases. By binding to these enzymes, enisamium disrupts their function, leading to reduced viral replication.
Data:
Enisamium is typically presented as a white crystalline powder. It exhibits good solubility in water and organic solvents, which facilitates its formulation as an oral medication.
Relevant Data:
Enisamium is primarily used in clinical settings for treating influenza and has gained attention for its potential application against COVID-19. Ongoing research continues to explore its broader antiviral properties against other respiratory viruses.
Key Applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5